N,N-Dimethyl-N'-phenylsulfamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 188.26 g/mol. The compound features a sulfonamide functional group, which is significant in various biological and chemical applications. It is often recognized for its role as a metabolite of the agrochemical dichlofluanid, which is used in agricultural practices to control fungal diseases in crops .
N,N-Dimethyl-N'-phenylsulfamide (C₈H₁₂N₂O₂S) is a member of the class of sulfamides. It is also known by its synonyms N-(dimethylsulfamoyl)aniline []. This compound can be identified by its unique identifiers such as CAS Registry Number: 4710-17-2 and PubChem CID: 78441 [].
N,N-Dimethyl-N'-phenylsulfamide is primarily known as a metabolite of the agrochemical dichlofluanid [, ]. Dichlofluanid is a fungicide used in agriculture to control various fungal diseases in crops []. When this fungicide enters the environment, it undergoes various biological and chemical transformations, and N,N-Dimethyl-N'-phenylsulfamide is one of the resulting breakdown products [].
Research has identified N,N-Dimethyl-N'-phenylsulfamide as a marine xenobiotic metabolite. Xenobiotics are any chemical compounds that are foreign to an organism or the environment []. In this context, N,N-Dimethyl-N'-phenylsulfamide is a breakdown product of a human-made chemical (dichlofluanid) that enters the marine environment and is transformed by marine organisms [, ].
N,N-Dimethyl-N'-phenylsulfamide exhibits notable biological activity, particularly as a marine xenobiotic metabolite. Its biological significance includes:
The synthesis of N,N-Dimethyl-N'-phenylsulfamide can be achieved through various methods:
N,N-Dimethyl-N'-phenylsulfamide has several applications:
Studies focusing on the interactions of N,N-Dimethyl-N'-phenylsulfamide have highlighted its behavior in biological systems:
N,N-Dimethyl-N'-phenylsulfamide shares structural and functional similarities with various other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N,N-Dimethylsulfamide | C_2H_6N_2OS | Simple structure; used primarily as an intermediate. |
| Sulfanilamide | C_7H_9N_3O_2S | Known for its antibacterial properties; widely used. |
| Dichlofluanid | C_9H_{11}Cl_2FN_2O_2S_2 | Agrochemical; precursor to N,N-dimethyl-N'-phenylsulfamide. |
N,N-Dimethyl-N'-phenylsulfamide is unique due to its specific phenyl substitution on the nitrogen atom, which enhances its biological activity compared to simpler sulfonamides. Its role as a metabolite of dichlofluanid also distinguishes it from other similar compounds, emphasizing its relevance in both agricultural chemistry and environmental studies.
The synthesis of N,N-Dimethyl-N'-phenylsulfamide encompasses both electrochemical and conventional chemical methodologies, each offering distinct advantages for different production scales and requirements. Electrochemical synthesis has emerged as a particularly promising approach due to its environmental benefits and selectivity advantages [4].
The electrochemical synthesis of N,N-Dimethyl-N'-phenylsulfamide can be achieved through the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles [4]. This methodology utilizes aqueous ethanol at pH 7.0 and produces pure N,N-diarylsulfonyl derivatives in yields ranging from 55-76% [4]. The electrochemical approach offers superior control over reaction conditions and generates fewer unwanted byproducts compared to traditional chemical methods [4].
Conventional synthesis routes primarily involve the reaction of aniline with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is subsequently treated with sulfuryl chloride to yield the final product . The reaction conditions typically require maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction . This conventional approach has demonstrated yields of up to 84.2% under optimized conditions [2].
An alternative conventional route involves the direct reaction between N,N-dimethyl-N'-phenylsulfonamide and sodium hydride in toluene at 0-5°C, followed by reaction at room temperature for 0.5 to 1 hour [2]. This method has proven particularly effective for industrial applications, achieving yields of 84.2% with excellent reproducibility [2].
| Synthesis Method | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|
| Electrochemical oxidation of 4-nitroso-N,N-dimethylaniline | Aqueous ethanol, pH 7.0 | 55-76 | Pure N,N-diarylsulfonyl derivatives |
| Conventional reaction with dimethyl sulfate | Temperature 0-5°C, sodium hydroxide base | 84.2 | High yield industrial process |
| Sodium hydride/sulfonyl chloride route | Toluene, 0-5°C, 0.5-1 hour | 84.2 | Efficient deprotonation mechanism |
| Aniline + dimethyl sulfate + base | Continuous flow reactors, controlled temperature | Up to 95 | Scalable industrial production |
| Electrochemical with arylsulfinic acids | Aqueous ethanol, pH 7.0 | 55-76 | Electrochemical selectivity |
The reaction mechanism involving sodium hydride and sulfonyl chlorides represents a fundamental pathway for N,N-Dimethyl-N'-phenylsulfamide synthesis. The mechanism begins with the deprotonation of the sulfamide nitrogen by sodium hydride, creating a nucleophilic anion that can subsequently react with electrophilic sulfonyl chlorides [2] [13].
The initial step involves the addition of N,N-dimethyl-N'-phenylsulfonamide to toluene, followed by the careful addition of sodium hydride at 0-5°C [2]. The deprotonation occurs rapidly, typically within 0.5 to 1 hour at room temperature, forming the corresponding sodium salt [2]. This deprotonation step is crucial as it generates the nucleophilic species necessary for subsequent reactions with sulfonyl chlorides [20].
The nucleophilic substitution mechanism involves the attack of the deprotonated sulfamide on the electrophilic sulfur center of sulfonyl chlorides [13]. This process follows a typical SN2 mechanism, where the nucleophilic nitrogen attacks the sulfur atom, resulting in the displacement of the chloride ion [13]. The reaction proceeds with high selectivity when conducted under controlled temperature conditions [13].
The use of sodium hydride as a base offers several mechanistic advantages over other bases. The strong basicity of sodium hydride ensures complete deprotonation of the sulfamide nitrogen, eliminating competing side reactions that can occur with weaker bases [20]. Additionally, the heterogeneous nature of sodium hydride allows for controlled reaction kinetics, as the deprotonation rate can be modulated by controlling the particle size and reaction temperature [20].
| Mechanism Type | Key Intermediates | Temperature Range (°C) | Reaction Time | Selectivity |
|---|---|---|---|---|
| Sodium hydride deprotonation | Deprotonated sulfamide anion | 0-5 | 0.5-1 hour | High |
| Electrochemical oxidation | Radical cations | 20-25 | Continuous | Excellent |
| Sulfonyl chloride nucleophilic substitution | Sulfonyl chloride electrophile | 0-20 | 1-2 hours | Good |
| Arylsulfinic acid Michael addition | Sulfinate nucleophile | 60-80 | 3-24 hours | Moderate to high |
Industrial-scale manufacturing of N,N-Dimethyl-N'-phenylsulfamide requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality. The transition from laboratory-scale to industrial production involves significant challenges related to heat transfer, mixing efficiency, and process control [22].
Temperature control represents a critical optimization parameter in industrial manufacturing. The exothermic nature of many sulfamide synthesis reactions necessitates precise temperature management to prevent thermal runaway and product degradation [22]. Industrial reactors typically employ multiple temperature zones, with initial reaction temperatures maintained at 0-5°C for reaction initiation, followed by controlled heating to 20-25°C for completion [2] [22]. Advanced temperature control systems utilize thermocouple arrays and heat flux sensors to monitor and control thermal profiles throughout the reactor [28].
Pressure optimization plays a crucial role in industrial processes, particularly for electrochemical synthesis routes. Operating pressures ranging from atmospheric to 2 bar have been found optimal for different synthesis pathways [28]. The pressure conditions directly influence reaction kinetics, mass transfer rates, and the formation of byproducts [28]. Industrial installations incorporate sophisticated pressure monitoring systems using capacitance manometers and Pirani gauges to maintain optimal operating conditions [28].
Flow rate optimization in continuous manufacturing processes determines the space-time yield and overall process economics. Laboratory studies have demonstrated optimal flow rates of 0.1-0.3 mL/min for small-scale operations, which scale proportionally for industrial applications [19]. Higher flow rates can lead to incomplete conversion and reduced yields, while excessively low flow rates result in poor process economics [19].
Mixing efficiency becomes increasingly challenging at industrial scales due to the cubic scaling relationship between reactor volume and mixing power requirements. Industrial reactors employ high surface area static mixers and advanced impeller designs to ensure complete conversion [22]. In-line analytics systems monitor mixing effectiveness through real-time analysis of reactant concentrations and product formation [22].
| Process Parameter | Optimal Range | Industrial Impact | Monitoring Method |
|---|---|---|---|
| Temperature control | 0-5°C for initiation, 20-25°C for completion | Prevents side reactions and decomposition | Thermocouple arrays |
| Pressure optimization | Atmospheric to 2 bar | Controls reaction rate and selectivity | Pressure sensors |
| Flow rate | 0.1-0.3 mL/min (lab scale) | Determines space-time yield | Flow meters |
| Mixing efficiency | High surface area mixers | Ensures complete conversion | In-line analytics |
| Heat transfer coefficient | Enhanced by continuous flow | Improves energy efficiency | Heat flux sensors |
| Residence time | 41 seconds to 2 hours | Balances yield and throughput | Residence time distribution |
The formation of byproducts during N,N-Dimethyl-N'-phenylsulfamide synthesis represents a significant challenge for industrial production, requiring sophisticated purification strategies to achieve the required product purity specifications. The most common byproducts include unreacted starting materials, hydrolysis products, polymerization products, oxidation byproducts, and solvent degradation products [17] [18].
Unreacted starting materials constitute the most prevalent byproduct category, typically resulting from incomplete conversion during the synthesis process. These materials are generally removed through crystallization techniques using alcohol-water mixtures, achieving separation efficiencies of 85-95% [17]. The crystallization approach is particularly suitable for industrial applications due to its scalability and cost-effectiveness [17].
Hydrolysis products form when moisture is present during the synthesis or storage of intermediate compounds. These products are typically removed through aqueous extraction techniques, which demonstrate high separation efficiencies of 90-98% [18]. The aqueous extraction method is highly compatible with industrial operations and can be easily integrated into continuous manufacturing processes [18].
Polymerization products represent a more challenging purification problem, particularly when high temperatures or extended residence times are employed during synthesis. These byproducts typically require column chromatography for effective removal, achieving separation efficiencies of 70-85% [17]. However, the high cost and complexity of chromatographic separations limit their industrial applicability for large-scale production [17].
Oxidation byproducts result from excessive electrochemical potential application or exposure to oxidizing conditions during synthesis. These compounds are typically removed through distillation under reduced pressure, achieving separation efficiencies of 80-90% [19]. While effective, this approach is energy-intensive and represents a moderate industrial applicability option [19].
Solvent degradation products form during high-temperature processing conditions and can be effectively removed through activated carbon treatment. This approach demonstrates separation efficiencies of 75-90% and offers excellent industrial applicability due to its economic advantages [18]. The activated carbon treatment method is particularly suitable for continuous manufacturing processes [18].
| Byproduct Type | Formation Conditions | Purification Method | Separation Efficiency (%) | Industrial Applicability |
|---|---|---|---|---|
| Unreacted starting materials | Incomplete conversion | Crystallization from alcohol/water | 85-95 | High - standard crystallization |
| Hydrolysis products | Moisture presence | Aqueous extraction | 90-98 | High - simple extraction |
| Polymerization products | High temperature/long residence time | Column chromatography | 70-85 | Low - costly for large scale |
| Oxidation byproducts | Excessive electrochemical potential | Distillation under reduced pressure | 80-90 | Moderate - energy intensive |
| Solvent degradation products | High temperature processing | Activated carbon treatment | 75-90 | High - economical treatment |